molecular formula C10H9Cl2NO B15055676 Cyclobutyl(2,4-dichloropyridin-3-yl)methanone

Cyclobutyl(2,4-dichloropyridin-3-yl)methanone

Cat. No.: B15055676
M. Wt: 230.09 g/mol
InChI Key: WOFOZTTXUVXSLV-UHFFFAOYSA-N
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Description

Cyclobutyl(2,4-dichloropyridin-3-yl)methanone is an organic compound with the molecular formula C10H9Cl2NO. It is characterized by a cyclobutyl group attached to a pyridine ring substituted with two chlorine atoms at the 2 and 4 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclobutyl(2,4-dichloropyridin-3-yl)methanone typically involves the reaction of cyclobutylmethyl ketone with 2,4-dichloropyridine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, solvent choice, and reaction time. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Cyclobutyl(2,4-dichloropyridin-3-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclobutyl(2,4-dichloropyridin-3-yl)methanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclobutyl(2,4-dichloropyridin-3-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Cyclobutyl(2-chloropyridin-3-yl)methanone
  • Cyclobutyl(4-chloropyridin-3-yl)methanone
  • Cyclobutyl(2,4-difluoropyridin-3-yl)methanone

Uniqueness

Cyclobutyl(2,4-dichloropyridin-3-yl)methanone is unique due to the presence of two chlorine atoms on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. This makes it distinct from similar compounds with different substituents .

Properties

Molecular Formula

C10H9Cl2NO

Molecular Weight

230.09 g/mol

IUPAC Name

cyclobutyl-(2,4-dichloropyridin-3-yl)methanone

InChI

InChI=1S/C10H9Cl2NO/c11-7-4-5-13-10(12)8(7)9(14)6-2-1-3-6/h4-6H,1-3H2

InChI Key

WOFOZTTXUVXSLV-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C(=O)C2=C(C=CN=C2Cl)Cl

Origin of Product

United States

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